1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid

Vue d'ensemble

Description

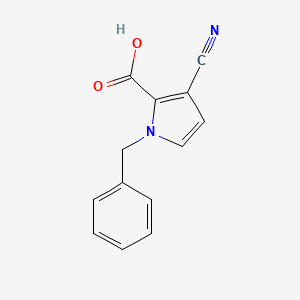

1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with a benzyl group at the nitrogen atom, a cyano group at the third position, and a carboxylic acid group at the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For example, the condensation of benzylamine with ethyl cyanoacetate followed by cyclization can yield the desired pyrrole derivative. The reaction conditions often involve the use of catalysts and solvents such as acetic acid or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Products may include pyrrole derivatives with ketone or aldehyde groups.

Reduction: The primary product is the corresponding amine derivative.

Substitution: Various substituted pyrrole derivatives depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of pyrrole carboxylic acids, including 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid, exhibit significant antibacterial properties. These compounds have been studied as potential inhibitors of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. Inhibition of these enzymes can lead to bacterial cell death, making these compounds promising candidates for developing new antibiotics .

2. Antiviral Properties

The compound has also been investigated for its antiviral activity. Studies suggest that certain pyrrole derivatives can inhibit viral replication by interfering with viral polymerases. This mechanism is crucial for developing antiviral drugs targeting RNA viruses, including those responsible for severe respiratory infections .

3. Cancer Research

There is ongoing research into the anticancer properties of this compound. Preliminary studies have shown that it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways associated with cell survival and proliferation. The compound's ability to target specific cancer cell types makes it a candidate for further investigation in oncological studies .

Material Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its derivatives have been explored as materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of cyano groups enhances the electron-withdrawing capacity, improving the charge transport properties necessary for efficient device performance .

2. Polymer Chemistry

In polymer chemistry, this compound can serve as a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties. Its ability to form stable bonds and participate in various polymerization reactions opens avenues for creating materials with specific mechanical and thermal characteristics .

Agricultural Chemistry Applications

1. Pesticides and Herbicides

The synthesis of pyrrole-based compounds has shown promise in agricultural applications, particularly as pesticides and herbicides. Research suggests that derivatives of this compound can effectively target specific pests while minimizing harm to non-target organisms. This selective action is crucial for developing sustainable agricultural practices .

2. Plant Growth Regulators

Additionally, compounds related to this compound are being studied as plant growth regulators. These substances can influence plant growth patterns by modulating hormonal pathways, potentially leading to enhanced crop yields and resilience against environmental stressors .

Case Studies

Mécanisme D'action

The mechanism of action of 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-benzyl-3-cyano-1H-pyrrole-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

1-benzyl-3-cyano-1H-pyrrole-2-carboxylate: An ester derivative of the compound.

1-benzyl-3-cyano-1H-pyrrole-2-carboxaldehyde: An aldehyde derivative.

Uniqueness

1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both a cyano and carboxylic acid group provides opportunities for various chemical modifications and interactions with biological targets.

Activité Biologique

1-Benzyl-3-cyano-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and comparative studies with similar compounds.

Molecular Characteristics:

| Property | Value |

|---|---|

| CAS No. | 105788-28-1 |

| Molecular Formula | C13H11N3O2 |

| Molecular Weight | 225.25 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The compound may function as an inhibitor or modulator, influencing signal transduction pathways that lead to therapeutic effects. For instance, it has been shown to inhibit certain enzymes linked to cancer cell proliferation and antimicrobial resistance.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. Research indicates that compounds within this class exhibit significant activity against bacterial strains, including drug-resistant pathogens.

Case Study: Antitubercular Activity

A notable study focused on the antitubercular activity of pyrrole derivatives demonstrated that modifications in the structure significantly affect biological potency. Compounds similar to this compound were evaluated for their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis. The findings revealed that certain substitutions enhanced efficacy, with MIC values reaching as low as 0.016 μg/mL for some derivatives .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies emphasize that the presence of electron-withdrawing groups and specific substituents on the pyrrole ring can enhance biological activity. For instance:

- Electron-withdrawing groups such as cyano or carbonyl increase the compound's reactivity and interaction with biological targets.

- Bulky substituents on the carboxylic acid moiety have been shown to improve binding affinity and potency against various pathogens.

Comparative Analysis

When compared to similar compounds, such as 1-benzyl-3-cyano-1H-indole derivatives, this compound exhibits distinct chemical reactivity and biological efficacy:

| Compound | MIC (μg/mL) | Biological Activity |

|---|---|---|

| 1-Benzyl-3-cyano-1H-pyrrole | <0.016 | Antitubercular |

| 1-Benzyl-3-cyano-1H-indole | >0.5 | Moderate antibacterial |

| Isoniazid | 0.25 | First-line antitubercular |

Propriétés

IUPAC Name |

1-benzyl-3-cyanopyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c14-8-11-6-7-15(12(11)13(16)17)9-10-4-2-1-3-5-10/h1-7H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSXWJNRGTYXBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=C2C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.